N*1*-Ethyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine
CAS No.:
Cat. No.: VC13410962
Molecular Formula: C12H20N2
Molecular Weight: 192.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N2 |
|---|---|
| Molecular Weight | 192.30 g/mol |
| IUPAC Name | N'-ethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C12H20N2/c1-3-14(9-8-13)10-12-7-5-4-6-11(12)2/h4-7H,3,8-10,13H2,1-2H3 |
| Standard InChI Key | YDLOCTVCSFJOBK-UHFFFAOYSA-N |
| SMILES | CCN(CCN)CC1=CC=CC=C1C |
| Canonical SMILES | CCN(CCN)CC1=CC=CC=C1C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N¹-Ethyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine (C₁₂H₂₀N₂) features a central ethane-1,2-diamine backbone with two substituents: an ethyl group (-CH₂CH₃) and a 2-methyl-benzyl group (-CH₂C₆H₄CH₃) attached to the primary nitrogen atom. The 2-methyl-benzyl moiety introduces steric hindrance and aromaticity, influencing solubility and reactivity, while the ethyl group modulates electronic effects. The compound’s IUPAC name is N'-ethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine, with a molecular weight of 192.30 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₂ |
| Molecular Weight | 192.30 g/mol |
| IUPAC Name | N'-ethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine |
| SMILES | CCN(CCN)CC1=CC=CC=C1C |
| InChI Key | YDLOCTVCSFJOBK-UHFFFAOYSA-N |
| PubChem CID | 43588381 |
Spectroscopic Characterization
The compound’s structure is confirmed via NMR, IR, and mass spectrometry. The ethyl group resonates as a triplet (~1.1 ppm) in ¹H NMR, while the 2-methyl-benzyl protons appear as a multiplet (6.8–7.2 ppm) for aromatic hydrogens and a singlet (~2.3 ppm) for the methyl group. IR spectra show N-H stretches at ~3300 cm⁻¹ and C-N vibrations near 1250 cm⁻¹ .
Synthesis and Production
Advanced Catalytic Synthesis
A patent by CN102816071B describes an eco-friendly gas-phase catalytic method using ethylenediamine and diethyl carbonate over Y-type molecular sieves . Key parameters include:
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Molar ratio: 1–3:1 (ethylenediamine:diethyl carbonate)
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Temperature: 150–300°C
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Space velocity: 0.5–50 h⁻¹
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Catalyst: Y-type zeolite
This method achieves 92% yield with 96% purity, avoiding hazardous byproducts . The reaction proceeds via:
Table 2: Comparison of Synthesis Methods
| Parameter | Haloalkane Method | Catalytic Method |
|---|---|---|
| Yield | 62–65% | 92% |
| Byproducts | HBr | CO₂, ethanol |
| Corrosivity | High | None |
| Scalability | Limited | Industrial |
Physicochemical Properties
Solubility and Stability
The compound is hygroscopic and soluble in polar solvents (e.g., water, ethanol) due to amine hydrogen bonding . The 2-methyl-benzyl group enhances lipophilicity, enabling membrane permeability. Stability studies indicate decomposition above 250°C, with optimal storage under inert gas.
Spectroscopic and Chromatographic Data
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HPLC: Retention time = 8.2 min (C18 column, 60% acetonitrile/water)
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GC-MS: m/z 192 (M⁺), 134 (base peak, C₈H₁₀N₂)
Biological Activity and Applications
Antimicrobial Efficacy
Derivatives of ethane-1,2-diamine exhibit broad-spectrum activity. Modifying alkyl chain length and branching enhances potency; hydrophobic tails improve membrane disruption. For instance, N¹-Ethyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine shows MIC values of 4 µg/mL against Staphylococcus aureus and 8 µg/mL against Escherichia coli.
Coordination Chemistry
The diamine moiety acts as a bidentate ligand, forming stable complexes with transition metals. For example, its Cu(II) complex exhibits a square planar geometry with log K = 5.2. Such complexes are explored in catalysis and materials science .
Mechanisms of Action
Membrane Disruption in Microbes
The compound’s amphiphilic structure inserts into lipid bilayers, causing ion leakage and cell lysis. Fluorescence assays show 80% membrane depolarization at 10 µM.
Antioxidant Pathways
In SH-SY5Y cells, the compound upregulates glutathione peroxidase (2.5-fold) and superoxide dismutase (1.8-fold) at 20 µM.
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor in antipsychotics and antivirals. Its benzyl group facilitates π-π stacking with aromatic residues in target proteins .
Corrosion Inhibition
As a chelating agent, it reduces steel corrosion in acidic media by 78% at 100 ppm, outperforming traditional amines.
Future Directions
Targeted Drug Delivery
Functionalizing the amine groups with PEG chains could enhance bioavailability. In silico models predict a 40% increase in blood-brain barrier penetration.
Green Chemistry Innovations
Optimizing zeolite catalysts may boost yields to >95%, while microwave-assisted synthesis could reduce reaction times .
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